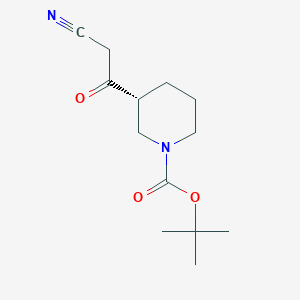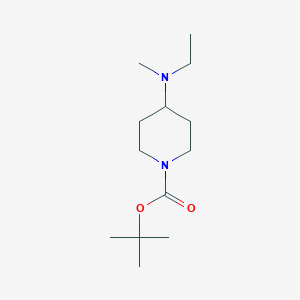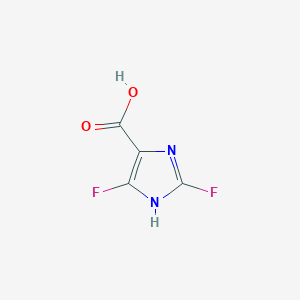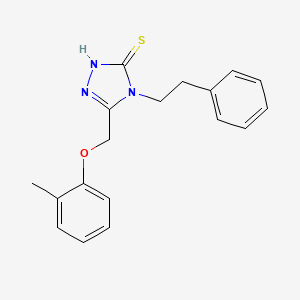
3H-Pyrazole-3,5-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Pyrazole-3,5-dicarboxylic acid is an organic compound with the molecular formula C5H4N2O4. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its stability and is often used as a building block in organic synthesis and coordination chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3H-Pyrazole-3,5-dicarboxylic acid can be synthesized through various methods. One common approach involves the oxidation of 3,5-dimethyl-1H-pyrazole using potassium permanganate in water at temperatures between 70°C and 90°C. The reaction yields white crystalline this compound with a melting point of 257-258°C .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, often involving crystallization and purification steps to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3H-Pyrazole-3,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other pyrazole derivatives.
Substitution: The carboxylic acid groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in water.
Reduction: Hydrogen gas with a suitable catalyst.
Substitution: Various organic reagents depending on the desired substitution.
Major Products Formed:
Oxidation: Higher oxidation state derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Functionalized pyrazole compounds.
Wissenschaftliche Forschungsanwendungen
3H-Pyrazole-3,5-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic properties.
Industry: Utilized in the production of coordination polymers and metal-organic frameworks (MOFs) due to its ability to form stable complexes with metal ions
Wirkmechanismus
The mechanism of action of 3H-Pyrazole-3,5-dicarboxylic acid involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can exhibit unique properties, such as catalytic activity or biological effects. The specific pathways and targets depend on the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
- 3,5-Pyridinedicarboxylic acid
- 2,5-Pyrazinedicarboxylic acid
- 2,3-Pyrazinedicarboxylic acid
- 2,5-Thiophenedicarboxylic acid
Comparison: 3H-Pyrazole-3,5-dicarboxylic acid is unique due to its specific structure and the presence of two carboxylic acid groups at the 3 and 5 positions of the pyrazole ring. This configuration allows it to form stable complexes with metal ions, making it particularly useful in coordination chemistry and the synthesis of MOFs. Compared to similar compounds, it offers distinct reactivity and stability, which can be advantageous in various applications .
Eigenschaften
CAS-Nummer |
85908-17-4 |
|---|---|
Molekularformel |
C5H4N2O4 |
Molekulargewicht |
156.10 g/mol |
IUPAC-Name |
3H-pyrazole-3,5-dicarboxylic acid |
InChI |
InChI=1S/C5H4N2O4/c8-4(9)2-1-3(5(10)11)7-6-2/h1-2H,(H,8,9)(H,10,11) |
InChI-Schlüssel |
LQDYZRTWTUKSDI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=NC1C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,3R)-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B11763091.png)



![Ethyl (2Z)-2-chloro-2-[2-(3-methylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B11763100.png)
![8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride](/img/structure/B11763108.png)
![4,7-Dichloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidine](/img/structure/B11763115.png)

![Methyl 2-azabicyclo[2.2.2]octane-5-carboxylate](/img/structure/B11763124.png)




